molecular formula C4H4N4 B12314473 2-(4H-1,2,4-triazol-4-yl)acetonitrile

2-(4H-1,2,4-triazol-4-yl)acetonitrile

Cat. No.: B12314473
M. Wt: 108.10 g/mol
InChI Key: JMESXTMBVALUSQ-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-4-yl)acetonitrile is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-triazol-4-yl)acetonitrile typically involves the reaction of 4H-1,2,4-triazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by the addition of acetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-triazol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-triazol-4-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, the triazole ring can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4H-1,2,4-triazol-4-yl)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H4N4

Molecular Weight

108.10 g/mol

IUPAC Name

2-(1,2,4-triazol-4-yl)acetonitrile

InChI

InChI=1S/C4H4N4/c5-1-2-8-3-6-7-4-8/h3-4H,2H2

InChI Key

JMESXTMBVALUSQ-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1CC#N

Origin of Product

United States

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